3-Oxo-2,3-Dihydropyridazine Derivatives Exhibit Enhanced Selectivity for ITK over BTK Compared to Potency-Optimized Analog
Within a series of 3-oxo-2,3-dihydropyridazine derivatives evaluated as ITK inhibitors, compound 9 (3-fluorophenyl substitution) demonstrated complete selectivity for ITK with no measurable inhibition of the off-target kinase BTK, in contrast to compound 22 (3,5-difluorophenyl and furan-2-ylmethyl substitution), which achieved 4.6-fold higher potency against ITK but exhibited partial BTK inhibition [1]. This intra-class comparison illustrates that dihydropyridazine-based scaffolds can be tuned to favor selectivity over raw potency.
| Evidence Dimension | ITK kinase inhibition IC₅₀ and BTK selectivity |
|---|---|
| Target Compound Data | Compound 9: ITK IC₅₀ = 0.87 µM; BTK inhibition = none detected |
| Comparator Or Baseline | Compound 22: ITK IC₅₀ = 0.19 µM; partial BTK inhibition observed |
| Quantified Difference | Compound 9 showed 4.6-fold lower ITK potency (0.87 vs. 0.19 µM) but complete BTK selectivity; compound 22 showed 1.9-fold higher cytotoxicity in Jurkat cells (IC₅₀ 11.17 vs. 37.61 µM) |
| Conditions | Biochemical kinase assay; Jurkat T-cell leukemia line |
Why This Matters
Procurement decisions for kinase inhibitor research must weigh the scaffold's tunability between potency and selectivity; dihydropyridazine derivatives can be rationally optimized for either profile.
- [1] Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Adv. 2025, 15 (55), 47565-47586. DOI: 10.1039/d5ra06565h. View Source
